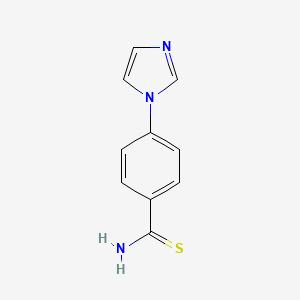

4-(1H-Imidazol-1-yl)benzenecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

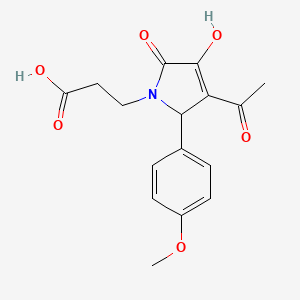

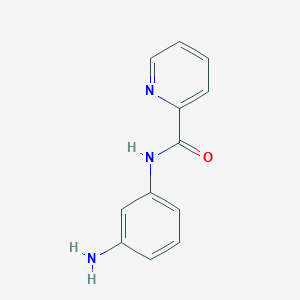

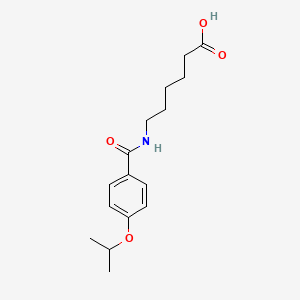

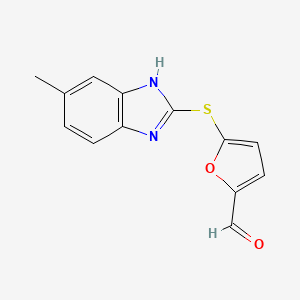

The synthesis of compounds containing the 4-(1H-imidazol-1-yl) moiety has been explored in various contexts. For instance, a series of N-substituted imidazolylbenzamides and benzene-sulfonamides were synthesized, demonstrating significant cardiac electrophysiological activity. These compounds, including N-[2-(diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, were found to have potency in vitro and in vivo comparable to sematilide, a class III antiarrhythmic agent . Another study reported the synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide, which was achieved in two steps starting from 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde, followed by a reaction with thiosemicarbazide .

Molecular Structure Analysis

The molecular structures of compounds with the 4-(1H-imidazol-1-yl) moiety have been characterized using various spectroscopic techniques. NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy were employed to establish the structure of synthesized compounds, such as the 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide . In another study, the crystal structure of a compound featuring 1,4-bis(imidazol-1-yl)benzene was elucidated, revealing strong O—H∙∙∙N hydrogen bonds forming infinite zigzag chains and a three-dimensional supramolecular structure through additional weak C—H∙∙∙O and strong π–π stacking interactions .

Chemical Reactions Analysis

The reactivity of the 4-(1H-imidazol-1-yl) moiety in coordination chemistry has been demonstrated through its ability to form complexes with metal ions. Nickel(II) and cadmium(II) salts were reacted with rigid 1H-imidazol-4-yl containing ligands to yield new complexes with diverse structures, ranging from one-dimensional chains to three-dimensional frameworks. These complexes were structurally characterized and showed potential for fluorescent sensing and selective adsorption properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 4-(1H-imidazol-1-yl) derivatives are influenced by their molecular structure and the presence of functional groups. The strong hydrogen bonding and π–π stacking interactions contribute to the stability and supramolecular assembly of these compounds . The electrophysiological activity of the N-substituted imidazolylbenzamides suggests that the 1H-imidazol-1-yl group imparts specific properties that are beneficial for the development of class III antiarrhythmic agents . The fluorescent sensing and selective adsorption properties of the metal complexes indicate that these compounds could have applications in environmental monitoring and remediation .

Safety and Hazards

4-(1H-Imidazol-1-yl)benzenecarbothioamide is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If swallowed, it is recommended to call a poison center or doctor/physician .

Wirkmechanismus

Target of Action

It’s known that imidazole derivatives can interact with various biological targets, suggesting a broad spectrum of potential interactions .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .

Result of Action

It’s known that imidazole derivatives can have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(1H-Imidazol-1-yl)benzenecarbothioamide . These factors can include pH, temperature, and the presence of other substances.

Eigenschaften

IUPAC Name |

4-imidazol-1-ylbenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)8-1-3-9(4-2-8)13-6-5-12-7-13/h1-7H,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJXJNDFQWCYLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380120 |

Source

|

| Record name | 4-(1H-Imidazol-1-yl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Imidazol-1-yl)benzenecarbothioamide | |

CAS RN |

423769-74-8 |

Source

|

| Record name | 4-(1H-Imidazol-1-yl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid](/img/structure/B1305876.png)

![isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1305879.png)

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)

![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)

![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)